Heptaminol
Übersicht
Beschreibung
Heptaminol is a molecule with cardiovascular analeptic properties, primarily used as an antihypotensive drug. It has been studied for its effects on controlling orthostatic hypotension (OH) in Parkinson's patients, both spontaneous and bromocriptine-induced. The molecule has shown significant potency in increasing systolic blood pressure shortly after administration, with excellent clinical and biological tolerance. It appears that heptaminol's anti-hypotensive action is not related to renal or sympathetic interactions .
Synthesis Analysis
The synthesis of heptaminol or its derivatives has been explored in various studies. A rapid two-step synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, which are structurally related to heptaminol and serve as advanced building blocks for drug discovery, has been developed. This method involves common chemicals and a [2+2]-photochemical cyclization process . Additionally, a star-shaped hexa-peri-hexabenzocoronene "heptamer" has been synthesized, which exhibits a strong tendency to aggregate and form a high-temperature, columnar liquid crystalline phase .
Molecular Structure Analysis
While the specific molecular structure analysis of heptaminol is not detailed in the provided papers, related compounds such as the hexa-peri-hexabenzocoronene "heptamer" have been synthesized and studied for their self-assembly properties. These studies contribute to the understanding of molecular interactions and the potential for creating ordered structures .
Chemical Reactions Analysis
Heptaminol's reactivity has been explored in the context of its determination in biological samples. For instance, it can be derivatized with trifluoroacetic anhydride for gas chromatography-mass spectrometry analysis, resulting in multiple chromatographic peaks indicating the presence of different derivatized forms . Additionally, heptaminol can react with o-phthalaldehyde and 2-mercaptoethanol for high-performance liquid chromatography analysis , and with 4-chloro-7-nitrobenzo-2,1,3-oxadiazole for fluorescent derivative formation .
Physical and Chemical Properties Analysis
Heptaminol's physical and chemical properties have been characterized through various analytical techniques. It has been determined in human plasma and urine using high-performance liquid chromatography with pre-column derivatization and fluorescence detection, revealing rapid absorption and excretion, primarily unchanged in urine . The pharmacokinetics of heptaminol have been studied in dogs, showing an elimination half-life of 3.75 hours, an apparent distribution volume of 2.18 l kg^-1, and a total clearance of 0.402 l kg^-1 h^-1 . Additionally, sensitive fluorimetric methods have been developed for the determination of heptaminol in plasma, utilizing condensation reactions with ethyl acetoacetate/formaldehyde or ninhydrin and phenylacetaldehyde , indicating the drug's suitability for therapeutic monitoring.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Heptaminol is explored for its potential in cardiovascular treatments, particularly for orthostatic hypotension. A study by Milon et al. (1990) revealed that heptaminol significantly increases systolic blood pressure, suggesting its utility in managing hypotension in Parkinson's patients (Milon et al., 1990). Pourrias (1991) also discusses heptaminol's effects on orthostatic hypotension and its mechanism of action, particularly its interaction with catecholamine release and uptake (Pourrias, 1991).
Pharmacokinetics and Analysis
Tseng et al. (2006) focused on the pharmacokinetic profiles of heptaminol, highlighting its elimination pathways and methods for detection in human urine (Tseng et al., 2006). Cociglio et al. (1984) developed a high-performance liquid chromatographic assay to investigate heptaminol's pharmacokinetics in dogs (Cociglio et al., 1984).
Neuromuscular and CNS Effects
The neuromuscular transmission effects of heptaminol were explored by Vautrin et al. (1988), revealing its dose-dependent impact on neuromuscular transmission in mice (Vautrin et al., 1988). Cazala et al. (1991) investigated heptaminol's effects on the central nervous system, particularly in relation to self-stimulation behavior in mice (Cazala et al., 1991).
Therapeutic Use in Shock Conditions
A study by Bahloul et al. (2012) examined the use of heptaminol hydrochloride in patients with septic shock, highlighting its role in reducing the duration of vasopressor infusion (Bahloul et al., 2012).
Potential for Immunomodulation
Heptaminol's impact on T cell populations was studied by Ueno et al. (1991), who found that heptaminol AMP amidate increased the percentage of T cell surface phenotypes in mice, suggesting potential immunomodulatory properties (Ueno et al., 1991).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-amino-2-methylheptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREQLEBVOXIEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
543-15-7 (hydrochloride) | |
Record name | Heptaminol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048484 | |
Record name | Heptaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptaminol | |
CAS RN |
372-66-7 | |
Record name | Heptaminol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptaminol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptaminol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13574 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Heptaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptaminol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTAMINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQS188SY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.